Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate: is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrrolidin-3-yl group attached to a thioacetate moiety, with an isopropoxybenzoyl group enhancing its chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-isopropoxybenzoic acid and pyrrolidin-3-thiol.
Reaction Steps: The carboxylic acid group of 4-isopropoxybenzoic acid is activated, often using a coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activated acid then reacts with pyrrolidin-3-thiol to form the intermediate.
Methylation: The intermediate undergoes methylation using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may involve either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: Catalysts such as triethylamine or pyridine and solvents like dichloromethane or acetonitrile are commonly used to optimize the reaction conditions.
Types of Reactions:
Oxidation: The thioacetate group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrrolidin-3-yl group can undergo reduction to form a pyrrolidin-3-ol derivative.
Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles such as alkyl halides or phenols in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thioacetate group.
Pyrrolidin-3-ols: Resulting from the reduction of the pyrrolidin-3-yl group.
Substituted Derivatives: Resulting from the substitution of the isopropoxy group.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
Methyl 2-((1-(4-methoxybenzoyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with a methoxy group instead of isopropoxy.
Methyl 2-((1-(4-ethoxybenzoyl)pyrrolidin-3-yl)thio)acetate: Similar structure but with an ethoxy group instead of isopropoxy.
Uniqueness: The presence of the isopropoxy group in Methyl 2-((1-(4-isopropoxybenzoyl)pyrrolidin-3-yl)thio)acetate provides unique chemical and physical properties compared to its analogs, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-[1-(4-propan-2-yloxybenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-12(2)22-14-6-4-13(5-7-14)17(20)18-9-8-15(10-18)23-11-16(19)21-3/h4-7,12,15H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVGYIRFFGQFHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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